Ginkgolide B

Description

Properties

CAS No. |

15291-77-7 |

|---|---|

Molecular Formula |

C20H24O10 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(1R,3R,6R,7S,8S,10R,11R,12S,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |

InChI |

InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9-,10+,11+,15+,17+,18+,19-,20-/m1/s1 |

InChI Key |

SQOJOAFXDQDRGF-ZMVGXLHTSA-N |

Isomeric SMILES |

CC1C(=O)OC2[C@]1([C@@]34C(=O)OC5[C@]3(C2O)[C@@]6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |

Canonical SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |

Appearance |

Solid powder |

melting_point |

280 °C |

Other CAS No. |

15291-77-7 |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bilobalide B; Ginkgolide B; BN 52021; BN52021; BN-52021; BN 52051; BN52051; BN-52051 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Ginkgolide B from Ginkgo biloba

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ginkgo biloba tree, often described as a "living fossil," is the sole surviving species of the Ginkgoales order and has been a cornerstone of traditional Chinese medicine for centuries.[1] Its leaves contain a complex array of bioactive compounds, most notably flavonoids and terpene trilactones.[2][3] Among these, the ginkgolides, a group of diterpenoids with a unique cage-like structure, have garnered significant scientific interest.[1]

This guide provides a comprehensive technical overview of Ginkgolide B, one of the most prominent and pharmacologically active ginkgolides. We will delve into its historical discovery, detail modern protocols for its isolation and purification from Ginkgo biloba leaves, present quantitative data for process optimization, and illustrate its key biological signaling pathways.

Discovery and Structure Elucidation

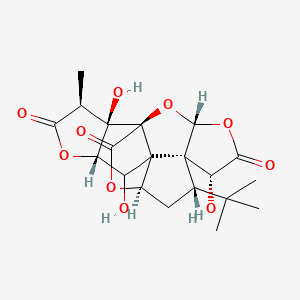

The journey to understanding this compound began in 1932 when Furukawa first isolated a mixture of bitter-tasting compounds, which he named "ginkgolides," from Ginkgo biloba.[4] However, the exceptionally complex and rigid structure of these molecules, comprising six five-membered rings, a spiro-nonane carbocyclic ring, three lactones, a tetrahydrofuran ring, and a distinctive tert-butyl group, presented a formidable challenge to the scientific community.[5]

It was not until 1967 that the definitive structure of this compound was elucidated by Koji Nakanishi and his research group.[4][6] This landmark achievement in natural product chemistry paved the way for further investigation into its biological activities. The absolute stereochemistry was confirmed through the total synthesis of (±)-Ginkgolide B by E.J. Corey's group in 1988, a monumental feat in organic synthesis.[7][8][9][10]

Isolation and Purification Protocols

The isolation of this compound from the complex matrix of Ginkgo biloba leaves is a multi-step process due to its chemical similarity to other ginkgolides (A, C, J) and bilobalide.[11] Various methods have been developed to achieve high purity and yield, which are critical for pharmacological studies and drug development.

Method 1: Macroporous Resin Chromatography and Recrystallization

This method is widely adopted for its stability, ease of operation, and suitability for industrial-scale production.[12] It involves solvent extraction followed by chromatographic separation and final purification through crystallization.

Experimental Protocol:

-

Extraction: Dried and powdered Ginkgo biloba leaves are extracted three times with 70% ethanol.[12]

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol.[12][13]

-

Dilution & Adsorption: The resulting concentrate is diluted with water to a crude drug density of 0.1 g/mL and passed through an HPD-450 macroporous resin column for adsorption.[12]

-

Elution of Impurities: The column is first washed with a 20% ethanol solution to elute and discard impurities.[12]

-

Elution of this compound: The target fraction containing this compound is then eluted from the column using an 80% ethanol solution.[12]

-

Crystallization: The 80% ethanol eluent is concentrated to obtain a thick paste.[13] This paste is then subjected to crystallization with ethanol to yield coarse crystals.[13]

-

Recrystallization: The coarse crystals are further purified by recrystallization with isopropanol or a mixture of ethanol and ethyl acetate to obtain this compound with high purity.[12][13]

Method 2: Rapid Protocol with Oxidative Pre-treatment

An alternative protocol leverages the chemical stability of the terpene trilactone structure to simplify the removal of impurities that often cause emulsification during extraction.[14][15]

Experimental Protocol:

-

Oxidative Digestion: An aqueous extract of Ginkgo biloba leaves is boiled with dilute (e.g., 5%) hydrogen peroxide.[14][15] This step degrades undesired leaf constituents.[14]

-

Solvent Extraction: The oxidized solution is then extracted with ethyl acetate.[14]

-

Washing & Filtration: The ethyl acetate phase is washed with basic solutions and subjected to charcoal filtration, yielding an off-white powder enriched in terpene trilactones (60-70% content).[14][15]

-

Chromatographic Purification: Further purification is achieved using reversed-phase chromatography with polymeric resins. This step is particularly effective at removing undesirable ginkgolic acids to levels below 10 ppm.[14]

General Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from its natural source.

References

- 1. columbia.edu [columbia.edu]

- 2. Ginkgo biloba: A Treasure of Functional Phytochemicals with Multimedicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and biology of terpene trilactones from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]

- 5. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terpene trilactones from Gingko biloba: from ancient times to the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total Synthesis of (±)-Ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. mulzer.univie.ac.at [mulzer.univie.ac.at]

- 11. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Extraction, isolation and purification for this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102887909B - Method for extracting and separating this compound from ginkgo leaves - Google Patents [patents.google.com]

- 14. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Ginkgolide B: A Deep Dive into its Mechanism of Action as a Platelet-Activating Factor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ginkgolide B, a structurally complex terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest due to its potent and selective antagonism of the Platelet-Activating Factor (PAF) receptor. PAF is a highly potent phospholipid mediator involved in a plethora of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By competitively inhibiting the binding of PAF to its receptor, this compound modulates these signaling pathways, positioning it as a promising therapeutic agent for a range of inflammatory and ischemic conditions. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a PAF antagonist, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound as a PAF receptor antagonist has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki) reported in the literature, providing a comparative overview of its potency.

| Assay | Species/Cell Type | IC50 | Reference |

| PAF-induced Platelet Aggregation | Human | 2.5 µg/mL | [1] |

| PAF-induced Platelet Aggregation | Rabbit | 441.93 ± 37.89 nM | [2] |

| PAF Receptor Binding | Platelets | 0.25 µM | [3] |

| PAF-induced Chemotaxis of PMNs | Rat | 4.84 nM | [4] |

| PAF-induced Degranulation of PMNs | Rat | 3.56 µM | [4] |

| Glycine Receptor Blocking Action | Rat Hippocampal Neurons | 270 ± 10 nM | [5] |

Table 1: Inhibitory Concentrations (IC50) of this compound in Various Functional Assays.

| Ginkgolide Derivative | PAF Receptor Binding Affinity (Ki) | Reference |

| This compound | Not explicitly stated in provided abstracts, but implied to be potent | |

| 7α-chloro this compound | 110 nM | [6] |

Table 2: Binding Affinities (Ki) of this compound and its Derivatives for the PAF Receptor. Note: While the exact Ki for this compound was not found in the provided search results, its potent antagonist activity is widely acknowledged.

Core Mechanism of Action: Competitive Antagonism at the PAF Receptor

This compound exerts its effects by acting as a competitive antagonist at the Platelet-Activating Factor Receptor (PAFR).[3] PAFR is a G-protein coupled receptor (GPCR) that, upon binding PAF, initiates a cascade of intracellular signaling events. This compound, due to its structural similarity to a portion of the PAF molecule, binds to the receptor's active site, thereby preventing the binding of the endogenous ligand, PAF. This competitive inhibition is the cornerstone of its pharmacological activity.

Signaling Pathways Modulated by this compound

The binding of PAF to its receptor typically activates heterotrimeric G-proteins, primarily of the Gq and Gi subtypes. This compound's antagonism of the PAFR effectively blocks these downstream signaling cascades.

1. Gq-Mediated Pathway:

Activation of the Gq protein by the PAFR leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

DAG , along with the elevated intracellular calcium, activates Protein Kinase C (PKC).

This cascade ultimately leads to various cellular responses, including platelet aggregation, smooth muscle contraction, and the production of inflammatory mediators. By blocking the initial PAF binding, this compound prevents the activation of this entire pathway.

2. Gi-Mediated Pathway:

The Gi protein-coupled pathway, when activated by PAFR, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can contribute to cellular activation. This compound's antagonism also prevents this Gi-mediated signaling.

3. MAPK Pathway:

Downstream of G-protein activation, PAF receptor signaling can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade. Studies have shown that this compound can inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, without significantly affecting p38 or JNK activation. This suggests a specific modulatory effect on this pro-inflammatory signaling route.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the inhibitory action of this compound.

Caption: PAF Receptor Gq Signaling Pathway and its Inhibition by this compound.

References

- 1. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. columbia.edu [columbia.edu]

- 5. Inhibition of hippocampal LTP by this compound is mediated by its blocking action on PAF rather than glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation and Chemical Properties of Ginkgolide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and chemical properties of Ginkgolide B, a potent bioactive terpenoid trilactone isolated from Ginkgo biloba. This document details the key experimental methodologies employed in its characterization and summarizes its significant chemical and biological activities, with a focus on its interactions with key signaling pathways.

Introduction

This compound is a highly complex diterpenoid with a unique cage-like structure, first isolated from the leaves and root bark of the Ginkgo biloba tree.[1] Its intricate molecular architecture, featuring six five-membered rings, a spiro[2][2]-nonane carbocyclic ring, a tetrahydrofuran ring, and a distinctive tert-butyl group, has made it a subject of extensive research.[1] The structural elucidation of this compound was a significant achievement in natural product chemistry, accomplished through a combination of spectroscopic techniques.[3]

Biologically, this compound is most renowned as a potent and selective antagonist of the platelet-activating factor (PAF) receptor, implicating it in a wide range of physiological and pathological processes, including inflammation, cardiovascular function, and neurological disorders.[4][5] This guide will delve into the technical details of its structural determination, its key chemical characteristics, and the molecular pathways through which it exerts its biological effects.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Spectroscopic Data

The structural complexity of this compound necessitates a multi-faceted analytical approach for its complete characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₁₀ | [6] |

| Molecular Weight | 424.4 g/mol | [6] |

| Appearance | White crystalline powder | [6] |

| ¹H NMR (CDCl₃, ppm) | δ 7.460 (1H, d, J=5.4 Hz, 10-OH), 6.461 (1H, 3-OH), 6.071 (1H, 12-CH), 5.303 (1H, d, J=3.6 Hz, 6-CH), 5.018 (1H, d, J=4.8 Hz, 10-CH), 4.908 (1H, d, J=3 Hz, 1-OH), 4.640 (1H, d, J=7.8 Hz, 2-CH), 4.044 (1H, dd, J=7.2, 2.4 Hz, 1-CH), 2.845 (1H, q, J=7.2 Hz, 14-CH), 2.138 (1H, dd, J=13.8, 4.8 Hz, 7-CH₂), 1.936 (1H, dd, J=13.8, 4.8 Hz, 7'-CH₂), 1.727 (1H, dd, J=1.4, 4.4 Hz, 8-CH), 1.109 (1H, d, J=7.2 Hz, 16-CH₃), 1.029 (9H, s, t-Bu) | [6] |

| ¹³C NMR (CDCl₃, ppm) | δ 176.40 (15-C=O), 173.96 (11-C=O), 170.28 (13-C=O), 109.61 (12-CH), 98.45 (4-C), 91.81 (2-CH), 82.91 (3-C), 78.60 (6-CH), 73.76 (1-CH), 71.69 (5-C), 69.06 (10-CH), 67.43 (9-C), 48.54 (8-CH), 41.52 (14-CH), 36.60 (7-CH₂), 31.89 (17-C), 28.87 (18-, 19-, and 20-CH₃), 7.96 (16-CH₃) | [6] |

| Mass Spectrometry (ESI-) | m/z 423 [M-H]⁻ | [6] |

Experimental Protocols

A common method for the isolation of this compound from Ginkgo biloba leaves involves the following steps:

-

Extraction: Ginkgo leaves are extracted with 70% ethanol multiple times. The combined extracts are then concentrated to remove the ethanol.[7]

-

Resin Adsorption: The concentrated aqueous extract is passed through a macroporous resin column (e.g., HPD-450).[7]

-

Elution: Impurities are first washed from the resin with a low concentration of ethanol (e.g., 20%). This compound is then eluted with a higher concentration of ethanol (e.g., 80%).[7]

-

Crystallization: The 80% ethanol eluate is concentrated and allowed to crystallize.[7]

-

Recrystallization: The crude crystals are further purified by recrystallization from a suitable solvent, such as isopropanol, to yield this compound with a purity of up to 95%.[7]

An alternative protocol involves an initial extraction with boiling water, followed by liquid-liquid extraction with ethyl acetate. Further purification can be achieved by medium-pressure liquid chromatography (MPLC) on silica gel impregnated with sodium acetate.[1]

Caption: Workflow for the isolation and purification of this compound.

For the structural elucidation of this compound, a comprehensive suite of NMR experiments is typically performed:

-

Sample Preparation: Samples are prepared by dissolving this compound in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[6][8]

-

Instrumentation: Experiments are conducted on a high-field NMR spectrometer, for instance, a Bruker Ascend 600 NMR spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C.[2]

-

1D NMR: Standard ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and multiplicities of all proton and carbon signals.

-

2D NMR: A series of 2D NMR experiments are crucial for establishing the connectivity of the molecule:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is vital for assembling the complex ring system.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.[6]

-

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.

-

Instrumentation: A common setup is a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.[6][9]

-

Ionization: this compound is typically analyzed in negative ion mode (ESI-), where it readily forms a deprotonated molecule [M-H]⁻ at m/z 423.[6]

-

LC-MS/MS Parameters (Example):

-

HPLC Column: Waters Xterra™ C₁₈ reversed-phase column.[9]

-

Mobile Phase: A gradient of methanol and water.[9]

-

ESI Source Temperature: 140°C.[9]

-

Desolvation Temperature: 320°C.[9]

-

Capillary Voltage: -3.1 kV.[9]

-

Cone Voltage: 30-42 V.[9]

-

Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) experiments are performed to fragment the [M-H]⁻ ion. A characteristic fragmentation involves the loss of two carbon monoxide molecules, resulting in a product ion at m/z 367.[9]

-

The absolute configuration and three-dimensional structure of this compound were unequivocally confirmed by X-ray crystallography.[3] This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the crystalline state.

-

Crystallization: The primary challenge in X-ray crystallography is obtaining high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of this compound in a suitable solvent or solvent mixture.[10]

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[11]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined to yield the final crystal structure.[11] The X-ray structure of this compound reveals an intramolecular hydrogen bond between the hydroxyl groups at C1 and C10.[12]

Chemical Properties

Table 2: Chemical Properties of this compound

| Property | Description | Reference |

| Solubility | Soluble in DMSO (up to 40 mg/mL) and ethanol (up to 10 mg/mL). Sparingly soluble in water. | [6] |

| Stability | Stable under normal conditions. | [6] |

| Reactivity | The lactone rings are susceptible to hydrolysis under certain conditions. The hydroxyl groups can undergo derivatization reactions. | [2] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its role as a PAF receptor antagonist being the most extensively studied.

Platelet-Activating Factor (PAF) Receptor Antagonism

This compound is a potent and selective antagonist of the PAF receptor.[4] PAF is a lipid mediator that plays a crucial role in inflammation, platelet aggregation, and neuronal signaling.[13] By blocking the PAF receptor, this compound can inhibit these downstream effects.

Caption: this compound as a PAF receptor antagonist.

Modulation of PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis. In some contexts, this compound can activate this pathway, leading to protective effects against apoptosis.[14] Conversely, in certain cancer cells, it can deactivate this pathway, inhibiting tumor growth.[15][16]

Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound.

Inhibition of ERK/MAPK Signaling Pathway

The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and inflammation. Studies have demonstrated that this compound can exert anti-inflammatory effects by inhibiting the activation of the ERK/MAPK pathway.[17][18]

Caption: Inhibition of the ERK/MAPK pathway by this compound.

Conclusion

This compound is a structurally remarkable natural product with significant and diverse biological activities. Its complex structure has been meticulously elucidated through a combination of advanced spectroscopic techniques, providing a solid foundation for understanding its chemical properties and biological functions. As a potent PAF receptor antagonist and a modulator of key signaling pathways such as PI3K/Akt/mTOR and ERK/MAPK, this compound continues to be a promising lead compound for the development of novel therapeutics for a variety of diseases. This guide has provided a detailed overview of the core technical aspects of this compound research, intended to be a valuable resource for scientists and professionals in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amide Derivatives of this compound and Their Inhibitory Effects on PAF-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. [Extraction, isolation and purification for this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exposure-Response Analysis and Mechanism of this compound’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]

- 14. This compound inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Inhibits EMT and Promotes Pyroptosis in Gastric Cancer via AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Inhibits EMT and Promotes Pyroptosis in Gastric Cancer via AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Novel Anti-Inflammatory Role for this compound in Asthma via Inhibition of the ERK/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel anti-inflammatory role for this compound in asthma via inhibition of the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Biosynthesis of Ginkgolide B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Ginkgolide B, a potent therapeutic compound found in Ginkgo biloba. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic processes, key intermediates, and experimental methodologies crucial for understanding and potentially harnessing this complex natural product's synthesis.

Introduction: The Significance of this compound

Ginkgolides, particularly this compound, are a class of terpene trilactones exclusive to the ancient tree species Ginkgo biloba. These molecules are renowned for their potent pharmacological activities, most notably as antagonists of the platelet-activating factor receptor, making them valuable candidates for the treatment of cardiovascular and cerebrovascular diseases.[1][2] The intricate and unique cage-like structure of ginkgolides, featuring six five-membered rings and a characteristic tert-butyl group, has posed a significant challenge to chemical synthesis, rendering the elucidation of its natural biosynthetic pathway a critical area of research.[2][3] This guide details the current understanding of the multi-step enzymatic cascade that leads to the formation of this compound, from primary metabolites to the final complex structure.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that primarily occurs in the roots of the Ginkgo biloba tree.[4][5] The pathway begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4][6] These precursors are then utilized to construct the 20-carbon backbone of this compound through a series of enzymatic reactions, culminating in a series of oxidative and rearrangement steps to form the final intricate structure.

The MEP Pathway: Genesis of Isoprenoid Precursors

The MEP pathway, located in the plastids, is the primary route for the synthesis of IPP and DMAPP in Ginkgo biloba for ginkgolide formation.[5][6] This pathway starts from pyruvate and glyceraldehyde-3-phosphate and involves a series of enzymatic steps to produce the universal isoprenoid precursors.

Key enzymes in the MEP pathway that have been cloned and characterized from Ginkgo biloba include:

-

1-deoxy-D-xylulose-5-phosphate synthase (DXS) : Catalyzes the initial condensation reaction.[6]

-

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) : Converts DXP to MEP.[6]

-

2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT)

-

4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK)

-

2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS)

-

1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS)

-

1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (HDR) [6]

Formation of the Diterpenoid Backbone

The C20 precursor for ginkgolide biosynthesis, geranylgeranyl diphosphate (GGPP), is formed from three molecules of IPP and one molecule of DMAPP.

-

Geranylgeranyl Diphosphate Synthase (GGPPS) : This enzyme catalyzes the sequential condensation of IPP with DMAPP to form geranyl diphosphate (GPP), then farnesyl diphosphate (FPP), and finally GGPP.[6][7]

Cyclization and the Commitment to Ginkgolide Synthesis

The formation of the characteristic polycyclic skeleton of ginkgolides begins with the cyclization of the linear GGPP molecule.

-

Levopimaradiene Synthase (LPS) : This crucial enzyme catalyzes the cyclization of GGPP to form levopimaradiene, which is considered the first committed step in the biosynthesis of ginkgolides.[8][9]

The Oxidative and Rearrangement Cascade

The transformation of levopimaradiene into the complex trilactone structure of this compound involves a series of intricate oxidative and rearrangement reactions. This part of the pathway is less understood but is known to be mediated by a series of cytochrome P450 monooxygenases (CYPs).[9][10] Recent research has identified a gene cluster containing several CYP genes that are co-expressed with LPS and are involved in the subsequent modifications of the levopimaradiene skeleton.[9] These modifications include hydroxylations, the formation of the characteristic tert-butyl group, and the construction of the lactone rings.[9]

Quantitative Data on this compound Biosynthesis

While the complete quantitative landscape of this compound biosynthesis is still under investigation, studies on Ginkgo biloba cell cultures have provided some insights into the production yields under specific conditions.

| Parameter | Condition | Result | Reference |

| Ginkgolide A Production | G. biloba dedifferentiated cells treated with levopimaradiene | 1.61-fold increase compared to control | |

| This compound Production | G. biloba dedifferentiated cells treated with levopimaradiene | 1.32-fold increase compared to control | |

| Ginkgolide C Production | G. biloba dedifferentiated cells treated with levopimaradiene for 60h | 234 µg/L | |

| Bilobalide Production | G. biloba dedifferentiated cells treated with levopimaradiene for 60h | 161 µg/L |

Note: Specific enzyme kinetics data (Km, Vmax) for the key biosynthetic enzymes and in vivo concentrations of pathway intermediates in Ginkgo biloba are not yet extensively documented in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Quantification of Ginkgolides by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of ginkgolides in Ginkgo biloba extracts.

1. Sample Preparation: a. Lyophilize and pulverize Ginkgo biloba tissue (e.g., roots, leaves, or callus cultures). b. Extract the powdered tissue with an acetone-water mixture (1:1, v/v) using sonication at room temperature. c. Centrifuge the extract and collect the supernatant. d. Evaporate the acetone from the supernatant under vacuum. e. Extract the remaining aqueous layer with n-hexane to remove non-polar compounds. f. Extract the aqueous layer with ethyl acetate. g. Evaporate the ethyl acetate extract to dryness. h. Dissolve the residue in a known volume of methanol for HPLC analysis.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of methanol and water is typically used. A common starting point is a mixture of methanol:water (e.g., 30:70 v/v).

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 220 nm.

- Quantification: Use certified standards of this compound for the preparation of a calibration curve to determine the concentration in the samples.

Cloning and Heterologous Expression of Biosynthetic Enzymes (e.g., Levopimaradiene Synthase)

This protocol describes a general workflow for the cloning and expression of a ginkgolide biosynthetic enzyme in E. coli for functional characterization.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from Ginkgo biloba roots using a suitable kit. b. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

2. Gene Amplification and Cloning: a. Design gene-specific primers based on the known sequence of the target enzyme (e.g., GbLPS). b. Amplify the full-length coding sequence of the gene from the cDNA using PCR. c. Clone the PCR product into a suitable E. coli expression vector (e.g., pET vector).

3. Heterologous Expression in E. coli: a. Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to the culture. d. Incubate the culture for several hours at a reduced temperature (e.g., 16-25°C) to enhance soluble protein expression. e. Harvest the cells by centrifugation.

4. Protein Purification: a. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication. b. Centrifuge the lysate to remove cell debris. c. Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag was used).

In Vitro Enzyme Assay for Terpene Synthases

This protocol outlines a general method for assaying the activity of a recombinant terpene synthase, such as levopimaradiene synthase.

1. Reaction Setup: a. Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl2, and the purified recombinant enzyme. b. Initiate the reaction by adding the substrate, geranylgeranyl diphosphate (GGPP). c. Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period.

2. Product Extraction: a. Stop the reaction by adding a quenching solution (e.g., EDTA). b. Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

3. Product Analysis: a. Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS). b. Compare the mass spectrum and retention time of the product with that of an authentic standard of levopimaradiene to confirm the enzyme's activity.

Visualizations of Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: The biosynthetic pathway of this compound in Ginkgo biloba.

Experimental Workflow for Enzyme Cloning and Expression

Caption: Workflow for cloning and expression of a ginkgolide biosynthetic enzyme.

Experimental Workflow for In Vitro Enzyme Assay

Caption: Workflow for an in vitro enzyme assay of a terpene synthase.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is a significant achievement in natural product chemistry and plant biochemistry. While the major steps from the MEP pathway to the formation of levopimaradiene are well-established, the subsequent oxidative and rearrangement cascade leading to the final ginkgolide structures remains an active area of research. The identification of a gene cluster of CYPs involved in this latter part of the pathway has been a major breakthrough.[9]

Future research will likely focus on the detailed functional characterization of these CYPs to unravel the precise sequence of reactions and intermediates. The availability of cloned and expressed biosynthetic enzymes will facilitate in vitro studies and the potential for metabolic engineering approaches to produce ginkgolides in heterologous systems, such as yeast or other plants. A deeper understanding of the regulatory mechanisms governing the expression of the biosynthetic genes in Ginkgo biloba will also be crucial for enhancing the production of these valuable therapeutic compounds. This technical guide serves as a foundational resource for researchers dedicated to advancing our knowledge and application of this compound biosynthesis.

References

- 1. Molecular modeling-guided site-directed mutagenesis of cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterologous protein expression in E. coli [protocols.io]

- 4. Structure, synthesis, biosynthesis, and activity of the characteristic compounds from Ginkgo biloba L. - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. A gene cluster in Ginkgo biloba encodes unique multifunctional cytochrome P450s that initiate ginkgolide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cloning and characterization of Ginkgo biloba levopimaradiene synthase which catalyzes the first committed step in ginkgolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site-directed mutagenesis as a tool for molecular modeling of cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ginkgolide and bilobalide biosynthesis in Ginkgo biloba. I : Sites of synthesis, translocation and accumulation of ginkgolides and bilobalide | Semantic Scholar [semanticscholar.org]

Beyond the Platelet: An In-depth Technical Guide to the Molecular Targets of Ginkgolide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide B, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, is a well-documented antagonist of the Platelet-Activating Factor (PAF) receptor. However, a growing body of evidence reveals that its pharmacological activities extend far beyond this initial characterization. This technical guide provides a comprehensive overview of the molecular targets of this compound, excluding the PAF receptor, to facilitate further research and drug development efforts. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways influenced by this multifaceted natural compound.

Core Molecular Targets and Quantitative Data

This compound interacts with a diverse array of molecular targets, including ion channels, enzymes, and other proteins involved in critical cellular processes. The following tables summarize the available quantitative data for these interactions.

Table 1: Inhibition of Ligand-Gated Ion Channels by this compound

| Target Receptor | Species/Cell Line | Method | Parameter | Value | Reference |

| Glycine Receptor (GlyR) | Rat Hippocampal Neurons | Electrophysiology | IC₅₀ | 0.273 µM | [1][2] |

| 5-HT₃A Receptor | Human (expressed in Xenopus oocytes) | Two-electrode voltage-clamp | IC₅₀ | 730 µM | [3][4] |

| 5-HT₃AB Receptor | Human (expressed in Xenopus oocytes) | Two-electrode voltage-clamp | IC₅₀ | 3.9 mM | [4] |

Table 2: Modulation of Voltage-Gated Ion Channels by this compound

| Target Channel | Species/Cell Line | Method | Effect | Concentration | Reference |

| L-type Ca²⁺ Channels | Guinea Pig Ventricular Myocytes | Whole-cell patch-clamp | No significant effect | Up to 10 µM | [5] |

| Delayed Rectifier K⁺ Channels (I_K) | Guinea Pig Ventricular Myocytes | Whole-cell patch-clamp | Increased current | 0.1 - 10 µM | [5] |

| hERG K⁺ Channels | Human (expressed in HEK293 cells) | Whole-cell patch-clamp | Reduced current | 0.005 - 0.25 mg/ml | [6] |

Table 3: Neuroprotective and Anti-inflammatory Effects of this compound

| Biological Effect | Cell/Animal Model | Method | Parameter | Value | Reference |

| Neuroprotection against Aβ₁₋₄₂ | Rat Cortical Neurons | Synaptophysin content analysis | ED₅₀ | 10 nM | [7] |

| Inhibition of LPS-induced TNF-α, IL-1β, IL-6 secretion | Mouse BV2 microglial cells | ELISA | - | Effective at various concentrations | [8] |

| Attenuation of neuroinflammation | LPS-induced mice | Western Blot, Immunohistochemistry | - | Effective in vivo | [8] |

| Promotion of neural stem cell proliferation and differentiation | Rat neural stem cells | Immunofluorescence | - | 20, 40, 60 mg/L | [9] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Anti-inflammatory Signaling via TLR4/NF-κB Pathway

This compound has been shown to suppress inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. In high-glucose conditions, this compound prevents the binding of PAFR and TLR4, subsequently inhibiting the phosphorylation of JAK2/STAT3 and p38 MAPK, leading to a downstream reduction in the expression of pro-inflammatory mediators[10][11][12].

Caption: this compound inhibits TLR4-mediated inflammation.

Neuroprotection and Regulation of Apoptosis

This compound demonstrates significant neuroprotective effects by modulating apoptotic pathways. In various models of neuronal injury, it has been shown to decrease the expression of pro-apoptotic proteins like Bax and regulate the activation of caspases[13][14]. Furthermore, it can influence the expression of proteins involved in endoplasmic reticulum (ER) stress and mitochondrial dysfunction[13].

Caption: this compound modulates key apoptotic proteins.

Detailed Experimental Protocols

To facilitate the replication and extension of the research cited in this guide, detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

-

Objective: To measure the effect of this compound on ion channel currents (e.g., L-type Ca²⁺, delayed rectifier K⁺, 5-HT₃, Glycine receptors).

-

Cell Preparation:

-

Recording:

-

Use a patch-clamp amplifier and data acquisition software.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ.

-

Fill the pipette with an appropriate internal solution containing the necessary ions and buffering agents.

-

Perfuse the cells with an external solution containing physiological concentrations of ions.

-

Establish a whole-cell recording configuration.

-

Apply voltage-clamp protocols specific to the ion channel being studied to elicit currents.

-

Record baseline currents.

-

Perfuse the cells with the external solution containing various concentrations of this compound and record the resulting currents.

-

Wash out the drug to observe reversibility.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of this compound.

-

Construct dose-response curves and calculate IC₅₀ values using appropriate pharmacological models.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants following treatment with this compound.

-

Procedure:

-

Seed cells (e.g., BV2 microglia) in multi-well plates and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Incubate for a designated period to allow for cytokine production and secretion.

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Determine the concentration of the cytokine in the experimental samples by interpolating from the standard curve.

-

Western Blotting for Protein Expression Analysis

-

Objective: To determine the effect of this compound on the expression and phosphorylation status of target proteins (e.g., TLR4, MyD88, JAK2, STAT3, Bax, Bcl-2).

-

Procedure:

-

Culture and treat cells with this compound and/or other stimuli as described for the specific experiment.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent probe.

-

Detect the signal using an appropriate method (e.g., chemiluminescence or fluorescence imaging).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The molecular interactions of this compound are far more extensive than its well-established role as a PAF receptor antagonist. Its ability to modulate a variety of ion channels, enzymes, and signaling pathways underscores its therapeutic potential for a range of conditions, particularly those with inflammatory and neurodegenerative components. This guide provides a foundational resource for researchers and drug development professionals to explore these non-PAF receptor-mediated effects further. The detailed protocols and visualized signaling pathways offer a starting point for designing new experiments to unravel the full therapeutic promise of this remarkable natural compound.

References

- 1. Structure-activity studies with Ginkgo biloba extract constituents as receptor-gated chloride channel blockers and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of hippocampal LTP by this compound is mediated by its blocking action on PAF rather than glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound and bilobalide block the pore of the 5-HT₃receptor at a location that overlaps the picrotoxin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on action potential and calcium, potassium current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ginkgo biloba extract and ginkgolide antiarrhythmic potential by targeting hERG and ICa-L channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginkgolides protect against amyloid-β1–42-mediated synapse damage in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound promotes the proliferation and differentiation of neural stem cells following cerebral ischemia/reperfusion injury, both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Suppresses TLR4-Mediated Inflammatory Response by Inhibiting the Phosphorylation of JAK2/STAT3 and p38 MAPK in High Glucose-Treated HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-atherosclerotic effects and molecular targets of this compound from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Suppresses TLR4-Mediated Inflammatory Response by Inhibiting the Phosphorylation of JAK2/STAT3 and p38 MAPK in High Glucose-Treated HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound regulates apoptosis, oxidative stress, and mitochondrial dysfunction in MPP+-induced SK-N-SH cells by targeting HDAC4/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of Ginkgo biloba extract and this compound against oxygen-glucose deprivation/reoxygenation and glucose injury in a new in vitro multicellular network model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.amegroups.cn [cdn.amegroups.cn]

Ginkgolide B and its Intricate Interplay with Neurotransmitter Systems: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolide B, a prominent terpene trilactone derived from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its neuroprotective properties.[1] This document provides an in-depth technical overview of the current understanding of this compound's effects on major neurotransmitter systems, including the GABAergic, glutamatergic, cholinergic, dopaminergic, and serotonergic pathways. It serves as a comprehensive guide, consolidating quantitative data, detailing experimental methodologies, and visualizing complex interactions to facilitate further research and drug development efforts. While many studies have utilized standardized Ginkgo biloba extracts like EGb 761, this paper focuses on the specific actions attributed to isolated this compound wherever the data permits.[2][3]

Interaction with the GABAergic System

This compound primarily acts as a negative modulator of the GABAergic system, specifically targeting GABA-A receptors. This interaction is characterized by non-competitive antagonism, suggesting a binding site distinct from the GABA binding site itself.

Quantitative Data: GABA-A Receptor Antagonism

The inhibitory potency of this compound on recombinant human α1β2γ2L GABA-A receptors has been quantified, demonstrating its role as a moderately potent antagonist.

| Compound | Receptor Subtype | Inhibitory Constant (Ki) | Reference |

| This compound | α1β2γ2L GABA-A | 12.7 ± 1.7 µM | [4] |

Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes

The antagonistic properties of this compound at GABA-A receptors were elucidated using the two-electrode voltage clamp technique on Xenopus oocytes expressing recombinant human receptors.[4][5][6]

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

Receptor Expression: Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L). The oocytes are then incubated for several days to allow for receptor expression and insertion into the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. Two glass microelectrodes, filled with KCl, are inserted into the oocyte to clamp the membrane potential at a holding potential (typically -60 to -80 mV).

-

Drug Application: GABA, the primary agonist, is applied to the oocyte to elicit an inward chloride current, which is recorded by the voltage clamp amplifier. To test the effect of this compound, the oocyte is pre-incubated with this compound before the co-application with GABA.

-

Data Analysis: The inhibition of the GABA-induced current by this compound is measured. Concentration-response curves are generated to calculate key parameters like the inhibitory constant (Ki), confirming non-competitive antagonism by observing a reduction in the maximal GABA response rather than a parallel rightward shift of the curve.[4]

Visualization: GABA-A Receptor Modulation

References

- 1. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Ginkgolides, diterpene trilactones of Ginkgo biloba, as antagonists at recombinant alpha1beta2gamma2L GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of bilobalide, this compound and picrotoxinin on GABAA receptor modulation by structurally diverse positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dual Therapeutic Potential of Ginkgolide B: A Technical Overview of its Anti-inflammatory and Antioxidant Mechanisms

For Immediate Release

Ginkgolide B (GB), a prominent terpene lactone isolated from the leaves of the Ginkgo biloba tree, is emerging as a compound of significant interest to the scientific and pharmaceutical communities. A growing body of evidence highlights its potent anti-inflammatory and antioxidant properties, suggesting its therapeutic potential in a range of pathologies, from neurodegenerative diseases to cardiovascular disorders. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting key quantitative data, detailed experimental protocols, and visual representations of its engagement with cellular signaling pathways.

Core Anti-inflammatory and Antioxidant Effects

This compound exerts its therapeutic effects through a multi-pronged approach at the cellular and molecular levels. Its anti-inflammatory actions are largely attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades. Concurrently, its antioxidant effects involve the enhancement of endogenous antioxidant defense systems and the direct scavenging of reactive oxygen species (ROS).

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative effects of this compound as reported in various in vitro and in vivo studies.

Table 1: Anti-inflammatory Effects of this compound

| Model System | Treatment | Target | Result | Reference |

| LPS-induced BV2 microglia | This compound (dose-dependent) | TNF-α, IL-1β, IL-6 secretion | Significant decrease in a dose-dependent manner | [1][2] |

| LPS-induced BV2 microglia | This compound (dose-dependent) | Nitric Oxide (NO) production | Significant decrease | [1][2] |

| LPS-induced rat microglia | This compound (10 nmol/L - 10 µmol/L) | IL-1, TNF-α, NO production | Inhibition of IL-1, TNF-α, and NO production | [3] |

| Ovalbumin-induced asthmatic mice | This compound (40 mg/kg) | IL-5, IL-13 in BALF | Significant inhibition | [4] |

| Ovalbumin-induced asthmatic mice | This compound (40 mg/kg) | Eosinophil count in BALF | Significant decrease | [4] |

| Cerebral ischemia/reperfusion mice | This compound (10, 20, 40 mg/kg) | Infarct volume, brain edema | Marked reduction | [5] |

| H/R-induced H9c2 cells | This compound (1, 10, 100 µM) | NF-κB p65 nuclear translocation | Concentration-dependent inhibition | [6] |

| H/R-induced H9c2 cells | This compound (1, 10, 100 µM) | p-IκB-α levels | Significant decrease | [6] |

Table 2: Antioxidant Effects of this compound

| Model System | Treatment | Target | Result | Reference |

| OGD-damaged SH-SY5Y cells | This compound (0.39–50 mg/L) | ROS production | Dose-dependent decrease | [7] |

| OGD-damaged SH-SY5Y cells | This compound (25 mg/L) | Superoxide Dismutase (SOD) activity | Significant increase | [7][8] |

| OGD-damaged SH-SY5Y cells | This compound | HO-1, Nqo1 protein levels | Significant upregulation | [8][9] |

| Diabetic rats | This compound | Malondialdehyde (MDA) concentration | Significant decrease | [10] |

| Diabetic rats | This compound | Superoxide Dismutase (SOD) activity | Elevation | [10] |

| Doxorubicin-treated H9c2 cells | This compound pretreatment | ROS levels | Significant inhibition | [11] |

| High-fat diet-induced hyperlipidemic rats | This compound | Nrf2 pathway | Upregulation | [12] |

| Spinal cord injury model | This compound | Nrf2 signaling pathway | Activation | [13] |

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are intricately linked to its ability to modulate critical intracellular signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway at multiple points.[5][6][14][15]

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes. This compound has been demonstrated to activate this protective pathway.[8][9][12][13]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are involved in a variety of cellular processes, including inflammation. The activation of these kinases can lead to the production of pro-inflammatory cytokines. This compound has been shown to selectively inhibit certain arms of the MAPK pathway, contributing to its anti-inflammatory effects.[4][16][17][18]

Experimental Protocols

The following are generalized protocols for key experiments frequently cited in this compound research.

Cell Culture and Treatment

-

Cell Lines: BV2 murine microglia, SH-SY5Y human neuroblastoma cells, H9c2 rat cardiomyocytes, and primary cultured cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration prior to or concurrently with the inflammatory or oxidative stimulus.

In Vivo Animal Models

-

Neuroinflammation Model: Lipopolysaccharide (LPS) is administered intraperitoneally or intracerebroventricularly to mice or rats to induce systemic or central nervous system inflammation.[1][2]

-

Asthma Model: Mice are sensitized and challenged with ovalbumin (OVA) to induce allergic airway inflammation.[4][16]

-

Cerebral Ischemia Model: Middle cerebral artery occlusion (MCAO) is performed in rodents to mimic ischemic stroke.[5]

-

Diabetic Model: Diabetes is induced in rodents using streptozotocin (STZ) injections.[10]

Measurement of Inflammatory Markers

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures or serum from animal models are collected to quantify the levels of cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.[1][2]

-

Griess Assay: The concentration of nitric oxide (NO) in culture supernatants is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.[1][2]

-

Western Blot Analysis: Cell lysates or tissue homogenates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., p-p65, IκBα, iNOS, COX-2) and corresponding secondary antibodies. Protein bands are visualized using chemiluminescence.[1][2][5]

-

Reverse Transcription-Quantitative PCR (RT-qPCR): Total RNA is extracted from cells or tissues, reverse transcribed into cDNA, and the expression levels of target genes are quantified using specific primers and a qPCR system.[1][2]

Assessment of Oxidative Stress

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is quantified by flow cytometry or a fluorescence microplate reader.[7][11]

-

Antioxidant Enzyme Activity Assays: The activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in cell lysates or tissue homogenates are measured using commercially available assay kits.[7][8][10]

-

Malondialdehyde (MDA) Assay: Lipid peroxidation is assessed by measuring the levels of MDA, a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[10]

-

Western Blot Analysis for Antioxidant Proteins: The protein expression levels of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), are determined by Western blotting.[8][9]

Conclusion

This compound demonstrates significant promise as a therapeutic agent due to its dual capacity to mitigate inflammation and oxidative stress. Its ability to modulate key signaling pathways, including NF-κB, Nrf2, and MAPK, provides a molecular basis for its observed beneficial effects in a variety of preclinical models. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic for a range of inflammatory and oxidative stress-related diseases. Further clinical investigations are warranted to translate these promising preclinical findings into tangible benefits for human health.

References

- 1. This compound alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Effects of ginkgolides on interleukin-1, tumor necrosis factor-alpha and nitric oxide production by rat microglia stimulated with lipopolysaccharides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Anti-Inflammatory Role for this compound in Asthma via Inhibition of the ERK/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-κB activation is associated with anti-inflammatory and anti-apoptotic effects of this compound in a mouse model of cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardioprotection of this compound on Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Regulation of A20-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cardiac dysfunction is attenuated by this compound via reducing oxidative stress and fibrosis in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Exerts Cardioprotective Properties against Doxorubicin-Induced Cardiotoxicity by Regulating Reactive Oxygen Species, Akt and Calcium Signaling Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound attenuates hyperlipidemia by restoring sphingolipid homeostasis and activating PPARα and Nrf2 pathways | Semantic Scholar [semanticscholar.org]

- 13. This compound inhibits ferroptosis in PC12 cells and ameliorates the oxidative stress in spinal cord injury through activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound reduces inflammatory protein expression in oxidized low-density lipoprotein-stimulated human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]

- 16. A novel anti-inflammatory role for this compound in asthma via inhibition of the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound promotes proliferation and functional activities of bone marrow-derived endothelial progenitor cells: involvement of Akt/eNOS and MAPK/p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ginkgolide B regulation of microglia activation

An In-depth Technical Guide on the Core Regulatory Mechanisms of Ginkgolide B on Microglia Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in mediating neuroinflammation, a critical component in the pathogenesis of numerous neurological diseases. Uncontrolled microglial activation can lead to the release of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic factors, exacerbating neuronal damage. This compound (GB), a terpene lactone and a primary active component of Ginkgo biloba extract, has emerged as a potent neuroprotective agent with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound regulates microglial activation. It details the key signaling pathways modulated by GB, presents quantitative data from seminal studies, outlines relevant experimental protocols, and visualizes complex interactions to support further research and drug development in neurotherapeutics.

Core Mechanisms of this compound in Modulating Microglia Activation

This compound exerts its regulatory effects on microglia through a multi-targeted approach, primarily by inhibiting pro-inflammatory signaling cascades, suppressing inflammasome activation, and promoting a shift from a neurotoxic to a neuroprotective microglial phenotype.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune response. In microglia, its activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) triggers a cascade that leads to the activation of the transcription factor NF-κB (nuclear factor-kappa B). Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes.

This compound has been shown to potently inhibit this pathway. It suppresses the expression of TLR4 and its downstream adaptor protein, MyD88.[1][2] This inhibition prevents the subsequent phosphorylation and activation of key kinases like IKKβ and IκBα.[1][3] By preventing the degradation of IκBα, GB ensures that NF-κB p65 remains sequestered in the cytoplasm, thereby blocking the transcription of target genes, including those for TNF-α, IL-1β, and IL-6.[1][2][4][5]

Suppression of the NLRP3 Inflammasome

The NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome is a multiprotein complex in microglia that, upon activation by various stimuli including amyloid-beta (Aβ), triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[6] This process is crucial in the pathology of neurodegenerative diseases like Alzheimer's disease (AD).[6][7]

This compound has been demonstrated to be a potent inhibitor of NLRP3 inflammasome activation.[6][7][8][9][10] It acts by:

-

Inhibiting the Priming Signal: By blocking the NF-κB pathway, GB reduces the transcription of NLRP3 and pro-IL-1β, which is the necessary first step for inflammasome activation.[9]

-

Promoting Autophagic Degradation: GB can induce mitophagy and autophagy, which leads to the degradation of NLRP3 components, thereby deactivating the inflammasome complex.[8][10]

-

Reducing Activation Signals: GB decreases the production of reactive oxygen species (ROS), a key secondary signal for NLRP3 assembly.[8]

This suppression results in significantly reduced cleavage of caspase-1 and subsequent maturation and release of IL-1β and IL-18.[6][9]

Modulation of Microglia Polarization

Microglia can adopt different activation states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype. A key neuroprotective strategy is to promote a shift from the M1 to the M2 state.

This compound effectively facilitates this phenotypic switch.[7][11] In activated microglia, GB treatment leads to:

-

Downregulation of M1 markers: Decreased expression of iNOS, TNF-α, IL-6, and CCL3.[5][11]

-

Upregulation of M2 markers: Increased expression of Arginase-1 (Arg-1), CD206, Ym1, and MGL1/2.[5][7][11]

-

Increased secretion of anti-inflammatory cytokines: Elevated levels of IL-10 and TGF-β.[11]

This polarization shift is partly mediated by its role as a platelet-activating factor (PAF) receptor antagonist, which is involved in regulating microglia phenotypes.[1][11]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key inflammatory markers in microglia, as reported in various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Microglia

| Model System | Stimulus | GB Concentration | Target Measured | Result (vs. Stimulus Only) | Reference(s) |

| BV2 Microglia | LPS (1 µg/mL) | 10, 20, 40 µM | TNF-α, IL-1, IL-6 | Dose-dependent decrease | [4] |

| BV2 Microglia | LPS (1 µg/mL) | 10, 20, 40 µM | Nitric Oxide (NO) | Dose-dependent decrease | [4] |

| BV2 Microglia | LPS + IFN-γ | 1 µM | iNOS, TNF-α (M1 markers) | Significant decrease | [11] |

| BV2 Microglia | IL-4 | 1 µM | Arg1, CD206 (M2 markers) | Significant increase | [11] |

| BV2 Microglia | Aβ₁₋₄₂ | Not Specified | NLRP3 Inflammasome | Inhibition | [7] |

| BV2 Microglia | OGD/R | 6.25-100 µg/mL | IL-1β, IL-6, TNF-α | Dose-dependent decrease | [3] |

| BV2 Microglia | LPS + ATP | 10, 20, 40 µM | Caspase-1, IL-1β, NLRP3 | Dose-dependent decrease | [8] |

LPS: Lipopolysaccharide; IFN-γ: Interferon-gamma; IL-4: Interleukin-4; Aβ: Amyloid-beta; OGD/R: Oxygen-Glucose Deprivation/Reoxygenation; ATP: Adenosine triphosphate.

Table 2: In Vivo Effects of this compound on Microglia and Neuroinflammation

| Animal Model | Condition | GB Dosage | Target Measured | Result (vs. Disease Model) | Reference(s) |

| Mice | LPS Injection | 10, 20 mg/kg | Iba-1 (Microglia marker) | Significant decrease in hippocampus | [4] |

| Mice | LPS Injection | 10, 20 mg/kg | TNF-α, IL-1β, IL-6 | Significant decrease in hippocampus | [4] |

| APP/PS1 Mice | Alzheimer's Disease | Not Specified | NLRP3, ASC, Caspase-1 | Decreased expression | [6] |

| Mice | tMCAO (Stroke) | 3.5, 7.0 mg/kg | CD16/32 (M1 marker) | Decreased expression | [11] |

| Mice | tMCAO (Stroke) | 3.5, 7.0 mg/kg | CD206 (M2 marker) | Increased expression | [11] |

| Rats | Neuropathic Pain | 4 mg/kg | Iba-1, NLRP3, IL-1β | Decreased expression in spinal cord | [8] |

| Neonatal Rats | Hypoxic-Ischemic Injury | Not Specified | IL-1β, IL-18 | Decreased production | [9] |

tMCAO: transient Middle Cerebral Artery Occlusion.

Key Experimental Protocols

This section details common methodologies used to investigate the effects of this compound on microglia activation.

Cell Culture and Activation

-

Cell Lines: The murine microglial cell line, BV2, is widely used due to its high proliferation rate and similarity to primary microglia in response to inflammatory stimuli.[3][4][6]

-

Primary Microglia: For more physiologically relevant data, primary microglia are isolated from the brains of neonatal or adult mice or rats.[11][12]

-

Activation Stimuli:

-

LPS: Typically used at 100 ng/mL to 1 µg/mL to induce a classical M1 inflammatory response via TLR4.[4][11]

-

Aβ₁₋₄₂: Oligomeric or fibrillar forms are used (e.g., 5-10 µM) to model Alzheimer's disease-related inflammation and NLRP3 activation.[6][7]

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): An in vitro model of ischemic stroke where cells are deprived of oxygen and glucose for a period (e.g., 4 hours) followed by reoxygenation.[3]

-

LPS + ATP/IFN-γ: A two-signal model to robustly activate the NLRP3 inflammasome (LPS for priming, ATP for activation) or induce a strong M1 phenotype (LPS + IFN-γ).[8][11]

-

Measurement of Inflammatory Mediators

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the cell culture supernatant or brain tissue homogenates.[4][5][11]

-

Griess Assay: Measures the concentration of nitrite, a stable product of nitric oxide (NO), in the culture medium as an indicator of iNOS activity.[4]

-

Quantitative RT-PCR (qRT-PCR): Determines the mRNA expression levels of target genes (e.g., Tnf, Il1b, Nos2, Arg1) to assess the transcriptional effects of GB.[5][11]

Protein Expression and Pathway Analysis

-

Western Blotting: A standard technique to detect and quantify the protein levels of intracellular signaling molecules (e.g., p-NF-κB, IκBα, NLRP3, Caspase-1) and microglial markers (e.g., Iba-1).[4][5][9] Cell lysates or tissue homogenates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

Immunofluorescence/Immunohistochemistry: Used to visualize the localization of proteins within cells or tissue sections. For example, to confirm the nuclear translocation of NF-κB p65 or to co-localize microglial markers (Iba-1) with M1/M2 markers (CD16/32, CD206) in brain tissue.[3][11]

Experimental Workflow Visualization

Conclusion and Future Directions

This compound demonstrates robust and multifaceted regulation of microglia activation. Its ability to concurrently inhibit the TLR4/NF-κB and NLRP3 inflammasome pathways while promoting a shift towards the protective M2 microglial phenotype positions it as a highly promising therapeutic candidate for a range of neurological disorders underpinned by neuroinflammation. The data consistently show that GB can attenuate the production of key pro-inflammatory mediators both in vitro and in vivo.

For drug development professionals, GB offers a natural scaffold with proven efficacy that can be optimized for enhanced bioavailability and CNS penetration. Future research should focus on:

-

Receptor Deconvolution: Precisely identifying all direct binding targets of GB on microglia beyond the PAF receptor.

-

Clinical Translation: Conducting well-designed clinical trials to validate the preclinical findings in human patients with conditions like Alzheimer's disease, ischemic stroke, and neuropathic pain.

-

Combination Therapies: Investigating the synergistic potential of GB with other neuroprotective or anti-inflammatory agents.

This guide provides the foundational knowledge and methodological framework for advancing the study of this compound as a potent regulator of microglial function.

References

- 1. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]

- 2. This compound Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginkgolides and bilobalide protect BV2 microglia cells against OGD/reoxygenation injury by inhibiting TLR2/4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dynamic Balance of Microglia and Astrocytes Involved in the Remyelinating Effect of this compound [frontiersin.org]

- 6. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]